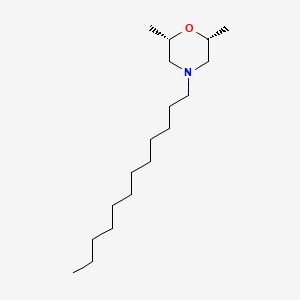
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinazolinone, which is a heterocyclic organic compound that has been extensively studied for its biological activities. In
Wirkmechanismus
The exact mechanism of action of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells, fungi, viruses, or bacteria. Additionally, this compound has been shown to interact with metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, viruses, and bacteria, and modulate the activity of specific enzymes or proteins. Additionally, this compound has been shown to exhibit fluorescent properties in the presence of metal ions, which can be used for imaging or sensing applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- in lab experiments is its potential to exhibit biological activities that can be useful in various fields of research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for further studies. However, one of the main limitations of using this compound is its moderate yield during the synthesis process, which can limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-. Firstly, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Secondly, the fluorescent properties of this compound can be further explored for imaging or sensing applications. Thirdly, the synthesis method can be optimized to increase the yield and purity of the compound. Lastly, the potential toxicity and safety of this compound should be thoroughly evaluated before any clinical applications can be considered.
Conclusion:
In conclusion, 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- involves the condensation of 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one with glyoxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound with a moderate yield. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antifungal, antiviral, and antimicrobial activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The unique properties of this compound make it a promising candidate for further research in these areas.
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSPUXYKQNPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198649 | |
| Record name | Ba 51-084512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- | |
CAS RN |
5060-50-4 | |
| Record name | Ba 51-084512 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ba 51-084512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)







![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
